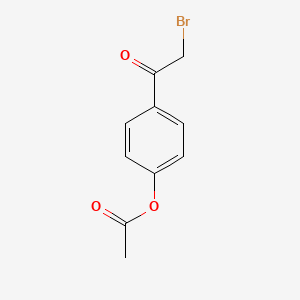

4-(2-Bromoacetyl)phenyl acetate

Description

4-(2-Bromoacetyl)phenyl acetate is a brominated aromatic ester with the molecular formula C₁₀H₉BrO₃. It features a bromoacetyl group (-COCH₂Br) at the para position of a phenyl ring, which is further esterified with an acetyloxy group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and bioactive molecules. Its reactivity stems from the electrophilic bromoacetyl moiety, which participates in nucleophilic substitutions, cycloadditions, and cross-coupling reactions .

Properties

IUPAC Name |

[4-(2-bromoacetyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-7(12)14-9-4-2-8(3-5-9)10(13)6-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCDJZGDCHUTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoacetyl)phenyl acetate typically involves the bromination of acetophenone derivatives. One common method includes the reaction of 4-hydroxyacetophenone with bromoacetyl bromide in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective bromination of the acetyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The compound is often produced in cleanroom environments to maintain quality standards .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoacetyl)phenyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.

Oxidation Reactions: The phenyl acetate moiety can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The bromoacetyl group can be reduced to form acetyl derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

4-(2-Bromoacetyl)phenyl acetate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological targets.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Bromoacetyl)phenyl acetate involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The bromoacetyl group is highly reactive and can alkylate amino acids in proteins, leading to inhibition of enzyme activity or modification of receptor function. This reactivity makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs of 4-(2-bromoacetyl)phenyl acetate, emphasizing differences in substituents, physical properties, and reactivity:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The bromoacetyl group enhances electrophilicity, while methoxy (in 2,6-dimethoxy derivatives) or methylthio groups (in 3-methylthio analogs) alter electron density, affecting reaction rates and regioselectivity .

Comparison with Analogs

- N-[4-(2-Bromoacetyl)phenyl]acetamide: Synthesized via acetylation of 4-aminophenyl derivatives followed by bromoacetylation, achieving 90% yield. The amide group stabilizes intermediates in medicinal chemistry applications .

- 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl Acetate: Methoxy groups are introduced via Friedel-Crafts acylation, requiring anhydrous conditions to prevent demethylation .

Research Findings and Challenges

- Stability Issues: Bromoacetyl derivatives are moisture-sensitive, requiring storage under inert conditions. Hydrolysis to 4-hydroxyacetophenone is a common side reaction .

- Regioselectivity in Reactions: Methoxy-substituted analogs (e.g., 2,6-dimethoxy) show preferential nucleophilic attack at the para position due to steric hindrance .

Biological Activity

4-(2-Bromoacetyl)phenyl acetate is an organic compound characterized by its unique molecular structure, which includes a bromoacetyl moiety attached to a phenyl acetate group. This compound has garnered attention in various scientific fields due to its significant biological activities, including antimicrobial, antifungal, antiviral, and potential anticancer properties.

- Molecular Formula : C₁₁H₉BrO₃

- Molecular Weight : 257.08 g/mol

- Physical State : White crystalline solid

- Melting Point : 67-69 °C

- Boiling Point : Approximately 350 °C

- Solubility : Soluble in organic solvents (e.g., ethanol, DMSO), insoluble in water.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Notably, it has been shown to inhibit the activity of prostaglandin G/H synthase 1, which plays a crucial role in inflammatory processes and other physiological functions. The compound's electrophilic nature allows it to form covalent bonds with nucleophiles in biological systems, enhancing its potential as a therapeutic agent.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer effects, particularly against ovarian cancer cells. The compound induces cell cycle arrest and apoptosis through:

- Mechanism : Interaction with prostaglandin G/H synthase 1.

- Outcome : Inhibition of cell proliferation and induction of programmed cell death.

Antimicrobial and Antifungal Activity

The compound has also shown promising results in inhibiting the growth of various microbial strains. Studies indicate that it possesses:

- Broad-spectrum antimicrobial activity against bacteria and fungi.

- Potential applications in treating infections resistant to conventional antibiotics.

Case Studies and Research Findings

Synthesis

The synthesis of this compound typically involves the bromination of acetophenone derivatives. A common method includes:

- Reacting 4-hydroxyacetophenone with bromoacetyl bromide.

- Utilizing a base such as pyridine under controlled conditions to enhance yield.

- The reaction may be catalyzed by aluminum chloride for improved efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.